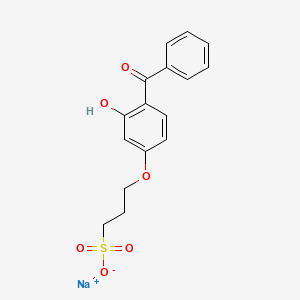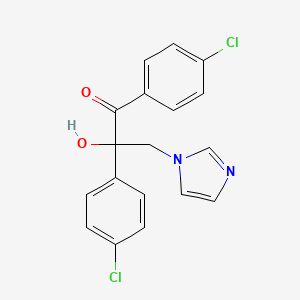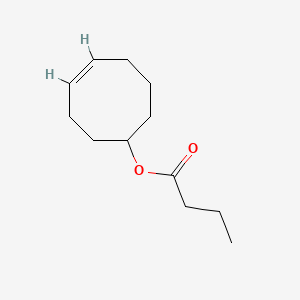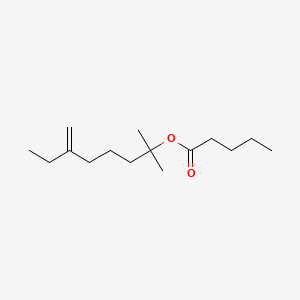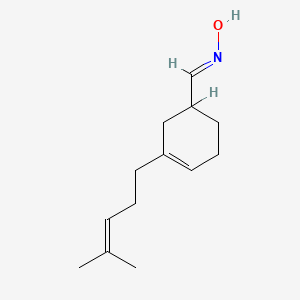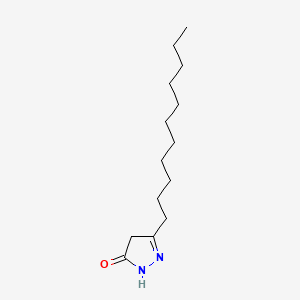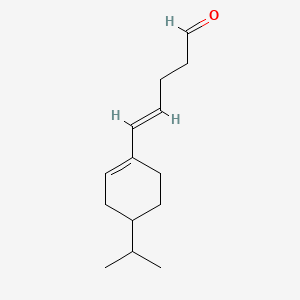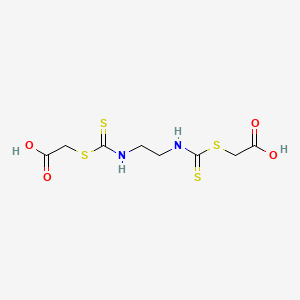
Bis(carboxymethyl)ethylene dithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenebis(iminocarbonothioylthio)diacetic acid is a chemical compound with the molecular formula C₁₀H₁₆N₂O₄S₄. It is known for its unique structure, which includes two iminocarbonothioylthio groups attached to an ethylene backbone, and two acetic acid groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
- The intermediate then reacts with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.
Industrial Production Methods
In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The iminocarbonothioylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the formulation of various industrial products, including corrosion inhibitors and stabilizers.
Mechanism of Action
The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid involves its ability to chelate metal ions. The iminocarbonothioylthio groups can form stable complexes with metal ions, which can influence various biochemical pathways. This chelation ability is crucial for its applications in medicine and biology, where it can modulate metal ion concentrations and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.
Uniqueness
Ethylenebis(iminocarbonothioylthio)diacetic acid is unique due to its specific structure, which provides distinct chelation properties compared to other chelating agents like EDTA and DTPA. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
92348-14-6 |
|---|---|
Molecular Formula |
C8H12N2O4S4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChI Key |
FNWUENKHSUYDGL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
